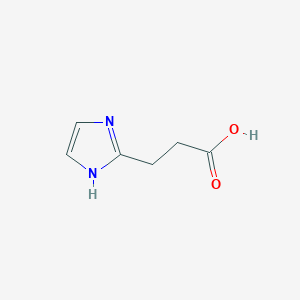

Acide 3-(1H-imidazol-2-yl)propanoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(1H-Imidazol-2-yl)propanoic acid, has been extensively studied. Recent achievements in the synthesis of imidazoles highlight the diversity of methods available for constructing the imidazole ring, ranging from traditional approaches to more novel, efficient techniques. Tran Trung Hieu et al. (2023) provide a comprehensive review on the synthesis of imidazoles, emphasizing the variety of bioactivities these compounds exhibit due to their structural diversity (Tran Trung Hieu et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is critical to their chemical behavior and biological activity. The presence of nitrogen atoms at the 1 and 3 positions of the aromatic ring is a defining feature of imidazoles, contributing to their chemical reactivity and interaction with biological targets. Debabrata Singha et al. (2023) explore the coordination chemistry and supramolecular interactions of imidazole ligands, providing insights into the structural aspects that influence their function (Debabrata Singha et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives undergo a wide range of chemical reactions, making them highly versatile compounds. The reactivity at the C2, C3, and other positions of the imidazole ring allows for various functionalizations and modifications. R. Shankar et al. (2023) discuss the site-selective C-H functionalization of imidazo-[1,2-a]pyridines, showcasing the diverse reactions these compounds can participate in and their potential for creating complex molecules (R. Shankar et al., 2023).

Applications De Recherche Scientifique

Propriétés chimiques

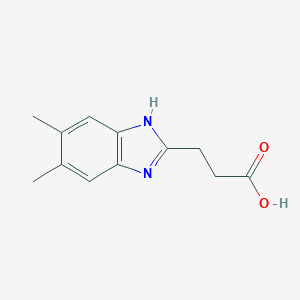

“Acide 3-(1H-imidazol-2-yl)propanoïque” is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Il est également connu sous le nom de 1,3-diazole . Il s'agit d'un solide blanc ou incolore, très soluble dans l'eau et les autres solvants polaires . Le composé a un point d'ébullition de 454,3±28,0°C à 760 mmHg et un point de fusion de 103-104°C .

Activités biologiques

Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Applications antifongiques

Les dérivés de l'imidazole ont été testés pour leurs propriétés antifongiques. Des tests ont été effectués sur Candida albicans, Microsporum audouinii, Cryptococcus neoformans et Aspergillus niger .

Activités anti-inflammatoires et analgésiques

Certains dérivés de l'indole, qui sont structurellement similaires aux dérivés de l'imidazole, ont montré des activités anti-inflammatoires et analgésiques .

Rôle dans le développement de médicaments

L'imidazole est devenu un synthon important dans le développement de nouveaux médicaments . Sa large gamme de propriétés chimiques et biologiques en fait un composant précieux dans la synthèse de nouveaux agents thérapeutiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-(1H-Imidazol-2-yl)propanoic acid is a compound with a broad range of chemical and biological properties It has been suggested that imidazole-containing compounds, such as 3-(1h-imidazol-2-yl)propanoic acid, may target the c522 residue of p97, a protein involved in various cellular processes .

Mode of Action

Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound interacts with its targets, leading to various changes in cellular functions.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

It has been suggested that the compound may have inhibitory effects on pin1, a protein that plays a crucial role in cell proliferation . This suggests that the compound could potentially have antiproliferative effects, particularly against prostate cancer cells .

Action Environment

It is known that the compound should be stored at 4°c , suggesting that temperature could potentially influence its stability. Furthermore, the compound is known to cause skin and eye irritation, and may cause respiratory irritation , indicating that safety precautions should be taken when handling the compound.

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOESLMDNPQYFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592763 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178388-79-9 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178388-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)